molecular formula C8H7ClFNO B14838241 1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone

1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone

Cat. No.: B14838241
M. Wt: 187.60 g/mol
InChI Key: UMZJNNAIWRRBLF-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to a pyridine ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One common method involves the reaction of 2-fluoro-4-pyridylmethanol with chlorosulfonic acid and dimethoxymethane in the presence of a zinc iodide catalyst. The reaction is carried out in dichloromethane at low temperatures (5-10°C) to yield the desired chloromethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and the modification of biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
  • 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone

Uniqueness

1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone is unique due to the presence of both a chloromethyl and a fluorine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-fluoropyridin-4-yl]ethanone

InChI

InChI=1S/C8H7ClFNO/c1-5(12)6-2-7(4-9)11-8(10)3-6/h2-3H,4H2,1H3

InChI Key

UMZJNNAIWRRBLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)F)CCl

Origin of Product

United States

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